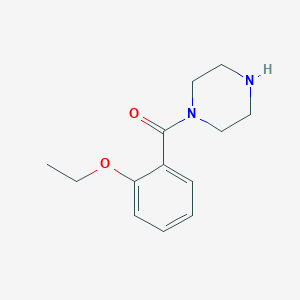

1-(2-Ethoxybenzoyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.govrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and clinically used drugs. researchgate.netnih.govresearchgate.net The unique structural and physicochemical properties of the piperazine moiety contribute to its widespread use in drug design and discovery. bohrium.comtandfonline.com

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and their basic nature (pKa) allows for the formation of salts, which often improves water solubility and oral bioavailability—critical pharmacokinetic properties for drug candidates. nih.govbohrium.comscilit.com The versatile structure of piperazine can be readily modified at either nitrogen atom, allowing for the introduction of various substituents to modulate pharmacological activity, target affinity, and specificity. bohrium.comtandfonline.com This adaptability enables medicinal chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. bohrium.com

The piperazine scaffold is a core component in drugs targeting a wide array of therapeutic areas, including:

Anticancer (e.g., Imatinib, Olaparib) researchgate.netmdpi.com

Antipsychotic (e.g., Fluphenazine, Lurasidone) nih.govresearchgate.netijrrjournal.com

Antidepressant (e.g., Vilazodone) researchgate.netijrrjournal.com

Antihistamine (e.g., Cyclizine, Cetirizine) researchgate.netresearchgate.net

Antibacterial/Antifungal (e.g., Ciprofloxacin (B1669076), Itraconazole) researchgate.netjetir.org

Antiviral (e.g., Indinavir) researchgate.net

Anti-inflammatory researchgate.netthieme-connect.com

Antimalarial researchgate.netresearchgate.net

The prevalence of the piperazine ring in successful drugs underscores its importance as a versatile building block for creating new bioactive molecules. bohrium.comscilit.com Its ability to confer favorable pharmacokinetic properties and serve as a linker for different pharmacophores makes it an invaluable tool in the development of novel therapeutics. nih.govtandfonline.com

Overview of Benzoyl-Piperazine Derivatives in Drug Discovery and Development

Benzoyl-piperazine derivatives, characterized by a benzoyl group attached to one of the piperazine nitrogens, represent a significant class of compounds within medicinal chemistry. This structural motif serves as a key building block in the synthesis of more complex molecules and has been investigated for a range of therapeutic applications.

The combination of the benzoyl group and the piperazine ring creates a scaffold that can interact with various biological targets. Research has shown that these derivatives can modulate the activity of neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This has led to their investigation for potential use in treating central nervous system (CNS) disorders, such as anxiety and depression. chemimpex.com For instance, certain benzoylpiperazines have been identified as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia treatment. nih.govresearchgate.net

Beyond neuropharmacology, benzoyl-piperazine derivatives have demonstrated potential in other therapeutic areas:

Anticancer Activity: Some derivatives have shown antiproliferative effects against various cancer cell lines, including breast, colon, and prostate cancers. mdpi.com

Antimicrobial and Antifungal Activity: Studies have reported the synthesis of benzoyl-piperazine analogs with significant antibacterial and antifungal properties. researchgate.nettandfonline.com

Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes. For example, derivatives have been designed as tyrosinase inhibitors, which are relevant for conditions related to melanin (B1238610) overproduction. nih.gov

Antiviral Activity: A patent has been filed for substituted benzoylpiperazine compounds for their potential application in preparing anti-Chikungunya virus drugs. google.com

The structure-activity relationship (SAR) of benzoyl-piperazine derivatives is a key area of research. nih.gov Modifications to both the benzoyl ring and the second nitrogen of the piperazine ring can significantly alter the compound's biological activity. nih.govnih.gov For example, in the development of GlyT1 inhibitors, substitutions on the benzoyl ring were explored to optimize potency and drug-like properties. researchgate.net Similarly, in the design of tyrosinase inhibitors, different substituents on the aromatic ring and the piperazine moiety were investigated to enhance potency. nih.gov

The table below summarizes the therapeutic potential of various benzoyl-piperazine derivatives based on research findings.

| Therapeutic Area | Target/Mechanism of Action | Example of Investigated Derivatives |

| Central Nervous System | Glycine Transporter 1 (GlyT1) Inhibition | Structurally novel benzoylpiperazines identified from library screening. nih.govresearchgate.net |

| Serotonin (B10506) & Dopamine (B1211576) Pathway Modulation | General benzoylpiperazine class. | |

| Oncology | Antiproliferative Activity | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines. mdpi.com |

| Microtubule Dynamics Inhibition | (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301). nih.gov | |

| Infectious Diseases | Antiviral (Anti-Chikungunya) | Substituted benzoylpiperazines. google.com |

| Antimicrobial/Antifungal | 1-Benzhydryl-piperazine benzamides. tandfonline.com | |

| Enzyme Inhibition | Tyrosinase Inhibition | Benzoyl piperazine amides. nih.gov |

Rationale for Investigating 1-(2-Ethoxybenzoyl)piperazine and its Analogues

The specific compound, this compound, and its analogues are subjects of research primarily due to their potential as intermediates in chemical synthesis and their interesting biological activities, particularly in oncology and neuropharmacology. The rationale for their investigation is built upon the established significance of both the piperazine and benzoyl-piperazine scaffolds.

A key area of interest is in the development of novel anticancer agents. A highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone , also referred to as AK301 , was identified in a structure-activity relationship study of mitotically acting piperazine-based compounds. nih.gov This compound, which features the this compound core structure, was found to potently increase the sensitivity of colon cancer cells to apoptosis (programmed cell death) induced by ligands like TNF. nih.gov

The mechanism of action for AK301 involves the disruption of microtubule dynamics, leading to mitotic arrest in cancer cells. nih.gov Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin, a key component of microtubules. nih.gov The study highlighted that the specific positioning of the ethoxy group at the ortho- (2-position) of the benzoyl ring, along with the chloro- substitution on the phenyl ring attached to the other piperazine nitrogen, was crucial for its high activity. nih.gov AK301 induced mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov

The investigation of this compound itself serves as a foundational step. It acts as a parent compound or an intermediate for synthesizing more complex and potentially more potent analogues like AK301. nih.gov By studying the synthesis and properties of the core structure, researchers can develop efficient routes to a variety of derivatives for biological screening. The ethoxy group's placement is a specific chemical modification of the more general benzoylpiperazine structure, explored to understand its impact on binding affinity and biological effect. This targeted approach allows for a systematic exploration of the chemical space around this scaffold to identify lead compounds for drug development.

Current Research Gaps and Future Directions for this compound Studies

While the investigation of analogues like AK301 has shown promising results, the research landscape for this compound itself and its closely related derivatives still presents several gaps and opportunities for future exploration.

Current Research Gaps:

Limited Publicly Available Data on the Parent Compound: There is a scarcity of published research focusing specifically on the biological activities of the parent compound, this compound. Most of the detailed biological data comes from studies on more complex analogues where it serves as a structural component. nih.gov Its intrinsic pharmacological profile remains largely uncharacterized in the public domain.

Narrow Scope of Investigated Analogues: The primary focus has been on N-aryl substituted analogues, particularly for anticancer applications. nih.gov The potential of introducing other functional groups at the N4 position of the piperazine ring is an underexplored area.

Lack of Comprehensive Structure-Activity Relationship (SAR) Studies: Although the study on AK301 provided valuable SAR insights, a more comprehensive investigation is needed. nih.gov This would involve synthesizing a broader library of analogues with systematic variations in the ethoxybenzoyl moiety (e.g., moving the ethoxy group to meta- or para- positions, or replacing it with other alkoxy groups) and diverse substitutions on the second piperazine nitrogen.

Exploration of Other Therapeutic Areas: The research on this compound analogues has been heavily concentrated on their role as microtubule inhibitors for cancer therapy. nih.gov Given the broad therapeutic potential of benzoyl-piperazine derivatives in general (e.g., CNS disorders, infectious diseases), the activity of this specific subclass in other disease models has not been thoroughly investigated. nih.gov

Future Directions:

Systematic Synthesis and Biological Screening: Future research should focus on the systematic synthesis of a library of this compound analogues. This would enable a more thorough exploration of the SAR and could lead to the discovery of compounds with improved potency or different activity profiles.

Broadening Therapeutic Targets: Analogues should be screened against a wider range of biological targets beyond tubulin. This could include G-protein coupled receptors (GPCRs), ion channels, and other enzymes relevant to CNS disorders, inflammation, and infectious diseases, leveraging the known versatility of the piperazine scaffold. researchgate.netresearchgate.net

Conformational Analysis: Detailed studies on the conformational behavior of these molecules could provide insights into their interaction with biological targets. Techniques like temperature-dependent NMR spectroscopy can be used to understand the rotational barriers of the amide bond and the ring inversion of the piperazine, which can influence biological activity. rsc.org

Development of Drug-like Properties: Alongside potency, future studies should focus on optimizing the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of lead compounds. The parent scaffold offers many opportunities for modification to enhance properties like solubility and metabolic stability, which are crucial for developing viable drug candidates. tandfonline.comresearchgate.net

The table below outlines potential avenues for future research based on the identified gaps.

| Research Gap | Future Direction | Rationale |

| Limited data on parent compound | Full pharmacological characterization of this compound. | To establish a baseline for SAR studies and identify any intrinsic activity. |

| Narrow scope of analogues | Synthesis of diverse libraries with varied N4-substituents. | To explore new chemical space and discover novel biological activities. |

| Incomplete SAR | Systematic modification of both the ethoxybenzoyl and N4-aryl moieties. | To build a comprehensive understanding of how structure influences activity and optimize lead compounds. |

| Focused therapeutic application | Screening against a broad panel of biological targets (e.g., GPCRs, enzymes). | To uncover new therapeutic potential beyond oncology, in areas like neuropharmacology and infectious disease. |

By addressing these gaps, future research can fully exploit the potential of the this compound scaffold in the discovery and development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWMCYXQEOHPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxybenzoyl Piperazine and Analogues

Strategies for Benzoyl-Piperazine Core Synthesis

The fundamental approach to constructing the 1-(2-ethoxybenzoyl)piperazine core relies on the formation of a robust amide bond between a piperazine (B1678402) moiety and a 2-ethoxybenzoyl precursor. This is typically achieved through well-established acylation and coupling reactions.

Acylation and Coupling Reactions for Amide Bond Formation

The most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-ethoxybenzoyl chloride and piperazine. vulcanchem.com This reaction is a standard procedure for forming amide bonds. To prevent undesired di-acylation and to control the reaction, an excess of piperazine can be used, or one of the nitrogen atoms on the piperazine ring can be protected. rsc.orgnih.gov The reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govtandfonline.com

Alternative coupling methods can also be employed, particularly when starting from 2-ethoxybenzoic acid. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation between the carboxylic acid and piperazine. nih.gov These methods are often preferred when dealing with sensitive substrates or when trying to avoid the generation of acyl chlorides.

A one-pot, one-step synthetic procedure has also been developed for preparing a wide variety of monosubstituted piperazine derivatives. This method is based on the reaction of an in-situ formed piperazine-1-ium cation with an acyl chloride. The protonation of one piperazine nitrogen acts as a simple protecting group, preventing the formation of disubstituted byproducts and often resulting in high yields and purity. nih.gov

Precursor Synthesis: Preparation of Ethoxybenzoyl and Piperazine Moieties

The primary precursors for the synthesis of this compound are 2-ethoxybenzoic acid or its corresponding acyl chloride, and piperazine itself.

2-Ethoxybenzoyl Chloride: This key reagent is typically prepared from 2-ethoxybenzoic acid. chemicalbook.com A common method involves reacting 2-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comoregonstate.edu The reaction with thionyl chloride can be performed in a solvent like benzene. oregonstate.edu Alternatively, oxalyl chloride in a solvent like dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF) is also an effective method. prepchem.com Phosgene in the presence of DMF has also been reported for this transformation. chemicalbook.com

| Starting Material | Reagent | Solvent | Reference |

|---|---|---|---|

| 2-Ethoxybenzoic Acid | Thionyl Chloride | Benzene | oregonstate.edu |

| 5-acetyl-2-ethoxybenzoic acid | Oxalyl Chloride / DMF | Dichloromethane | prepchem.com |

| o-ethoxybenzoic acid | Phosgene / DMF | Acetone | chemicalbook.com |

Piperazine: Piperazine is a commercially available heterocyclic amine. rsc.org Synthetic routes to the piperazine ring itself often involve cyclization reactions. For instance, heating diethylene triamine with a Raney nickel catalyst can produce piperazine. scispace.com

Derivatization Approaches for Structural Diversification and Analog Generation

To explore the chemical space around the this compound core and to develop structure-activity relationships, extensive derivatization is often performed. These modifications typically target the unsubstituted nitrogen of the piperazine ring, the benzoyl moiety, or involve the incorporation of additional heterocyclic units.

N-Substitution Modifications on the Piperazine Ring

The secondary amine of the this compound core provides a convenient handle for a variety of N-substitution reactions, allowing for the introduction of diverse functional groups.

Common methods for N-alkylation include nucleophilic substitution reactions with alkyl halides (e.g., chlorides or bromides) or reductive amination with aldehydes. nih.gov For example, N-alkylation using alkyl chlorides or bromides has been successfully used for the synthesis of various N-alkyl piperazine analogs. nih.gov Reductive amination, employing a suitable aldehyde and a reducing agent like sodium triacetoxyborohydride, is another powerful technique for introducing alkyl groups. nih.gov It is also possible to introduce aryl groups at the N4 position. caltech.edu

| Reaction Type | Reagents | Resulting Moiety | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | N-Alkylpiperazine | nih.gov |

| Reductive Amination | Aldehyde, Sodium Triacetoxyborohydride | N-Alkylpiperazine | nih.gov |

| Acylation | Acyl Halides, Acid Anhydrides | N-Acylpiperazine | ambeed.com |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylpiperazine | tandfonline.com |

Substitutions on the Benzoyl Moiety

Modifications to the benzoyl ring of this compound are crucial for fine-tuning electronic and steric properties. These substitutions can be introduced either by starting with an already substituted benzoic acid precursor or by performing electrophilic aromatic substitution on the benzoylpiperazine core, although the former is more common.

A variety of substituted benzoylpiperazines have been synthesized by coupling appropriately functionalized benzoic acids with piperazine derivatives. researchgate.net For instance, analogs with additional alkoxy, alkylamino, or nitro groups on the benzoyl ring have been prepared. researchgate.net The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involved the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various substituted benzoyl chlorides. mdpi.com

Incorporation of Heterocyclic Units and Hybridization Strategies

To expand the structural diversity and explore novel interactions with biological targets, heterocyclic units can be incorporated into the this compound scaffold. This can be achieved by attaching heterocyclic rings to the piperazine nitrogen, the benzoyl moiety, or by creating more complex fused ring systems.

One strategy involves the reaction of a piperazine derivative with a heterocyclic acyl chloride or a heterocyclic aldehyde in a reductive amination reaction. For example, piperazine-containing compounds have been linked to pyrimidine (B1678525) moieties through nucleophilic substitution. scispace.com Another approach is the synthesis of hybrid molecules where the benzoylpiperazine core is connected to another heterocyclic system. For instance, ciprofloxacin (B1669076) derivatives have been synthesized by manipulating the piperazinyl moiety at the 7-position with an additional carbopiperazinyl group, which is then further substituted. mdpi.com The synthesis of coenzyme Q analogs has also involved the incorporation of a heterocyclic unit onto a benzoyl-piperazine structure. researchgate.net

Specific Examples of Synthetic Procedures for Related Ethoxybenzoyl-Piperazine Structures

The synthesis of ethoxybenzoyl-piperazine derivatives is a critical area of research, driven by the pharmacological potential of these scaffolds. Various methodologies have been developed to construct these molecules, often involving the acylation of a piperazine ring with a substituted benzoyl chloride. The following examples from the scientific literature illustrate the common synthetic strategies employed for creating analogues of this compound.

A general and widely applicable method for the synthesis of 1,4-disubstituted piperazines involves the reaction of a monosubstituted piperazine with a suitable acid chloride. mdpi.com This approach is exemplified in the preparation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. The key intermediate, 1-(4-chlorobenzhydryl)piperazine, is first synthesized and then reacted with various substituted benzoyl chlorides to yield the final products.

The general procedure is as follows: A solution of 1-(4-chlorobenzhydryl)piperazine in a dry solvent such as dichloromethane is cooled in an ice bath. A base, typically triethylamine, is added to the mixture and stirred. Subsequently, the desired benzoyl chloride derivative is added, and the reaction is allowed to proceed at room temperature for several hours. mdpi.com The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified. mdpi.com This methodology can be adapted for the synthesis of this compound by using 2-ethoxybenzoyl chloride as the acylating agent.

Another relevant example is found in the synthesis of Bitopertin, a drug that contains a complex ethoxybenzoyl-piperazine moiety. The synthesis involves the preparation of 1-{5-methylsulfonyl-2-[(1S)-2,2,2-trifluoro-1-methyl ethoxy] benzoyl} piperazine hydrochloride. google.com In this multi-step synthesis, 5-methylsulfonyl-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]benzoic acid is first converted to its corresponding acid chloride. This is achieved by refluxing the benzoic acid derivative with thionyl chloride and a catalytic amount of dimethylformamide (DMF) in toluene. google.com The resulting acid chloride is then reacted with 1-tert-butoxycarbonyl-piperazine in the presence of triethylamine in dichloromethane at a low temperature. google.com The final step involves the deprotection of the Boc group to yield the desired piperazine derivative. google.com This example highlights a common strategy where one of the piperazine nitrogens is protected to ensure mono-acylation.

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has also been reported, which avoids the need for protecting groups. This method utilizes a protonated piperazine and heterogeneous catalysis by metal ions supported on polymeric resins. nih.gov Such an approach could potentially be adapted for the direct synthesis of this compound from piperazine and 2-ethoxybenzoyl chloride in a more streamlined fashion.

The synthesis of N,N'-bis(2-methoxybenzoyl)piperazine provides another relevant procedural example. In this synthesis, 2-methoxybenzoic acid is converted to 2-methoxybenzoyl chloride by refluxing with thionyl chloride in benzene. oregonstate.edu The crude acid chloride is then added to a solution of piperazine in pyridine (B92270) to yield the disubstituted product. oregonstate.edu To obtain the mono-substituted this compound, the stoichiometry of piperazine to the acid chloride would need to be carefully controlled, typically using an excess of piperazine.

The following tables summarize the key reactants and conditions for the synthesis of related ethoxybenzoyl-piperazine structures, providing a reference for the development of a specific procedure for this compound.

Table 1: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives mdpi.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Key Conditions |

| 1-(4-chlorobenzhydryl)piperazine | Substituted benzoyl chloride | Triethylamine | Dichloromethane | 0-5 °C initially, then room temperature for 5-6 hours |

Table 2: Synthesis of a Bitopertin Intermediate google.com

| Starting Material | Acylating Agent Precursor | Reagents for Acylation | Solvent for Acylation | Key Conditions for Acylation |

| 1-tert-butoxycarbonyl-piperazine | 5-methylsulfonyl-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]benzoic acid | Thionyl chloride, DMF (catalyst) | Toluene | Reflux for 4 hours |

| Triethylamine | Dichloromethane | 0 °C |

Table 3: Synthesis of N,N'-Bis(2-methoxybenzoyl)piperazine oregonstate.edu

| Reactant 1 | Reactant 2 Precursor | Reagents for Acylation | Solvent | Key Conditions |

| Piperazine | 2-methoxybenzoic acid | Thionyl chloride | Benzene | Reflux for 1 hour |

| Pyridine | Not specified |

Biological Activities and Pharmacological Profiles of 1 2 Ethoxybenzoyl Piperazine Derivatives

Broad Spectrum Pharmacological Relevance of Piperazine (B1678402) Derivatives

Piperazine derivatives have demonstrated a remarkable range of pharmacological properties, establishing them as a "privileged" structure in drug discovery. ijrrjournal.comresearchgate.net Their structural versatility allows for interaction with a diverse set of biological targets. This has led to the development of piperazine-containing compounds with applications as anticancer, antimicrobial, antifungal, antimalarial, antipsychotic, and antidepressant agents. mdpi.comjetir.orgtandfonline.com

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms of the piperazine ring. ijrrjournal.com For instance, the introduction of different chemical moieties can modulate the compound's affinity and selectivity for various receptors and enzymes. This adaptability has been successfully exploited to design potent and selective agents for a multitude of therapeutic areas, including inhibitors of HIV protease and compounds targeting neurotransmitter receptors. ijrrjournal.commdpi.comuliege.be The piperazine nucleus is a key component in numerous commercially available drugs, underscoring its importance in medicinal chemistry. researchgate.net

Anticancer and Antiproliferative Activities

The piperazine moiety is a constituent of various anticancer drugs, highlighting its importance in the design of new chemotherapeutic agents. mdpi.comresearchgate.net Derivatives of piperazine have shown significant antiproliferative activity against a range of human cancer cell lines, including those of the colon, prostate, breast, lung, and leukemia. mdpi.com

In Vitro Evaluation Against Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of 1-(2-Ethoxybenzoyl)piperazine and its derivatives against various cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant growth inhibitory activity against a panel of cancer cell lines from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296). mdpi.com

One particular derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, known as AK301, was found to induce mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov This compound also showed growth inhibitory effects on normal lung fibroblast cells, though the mitotic arrest was more pronounced in the cancer cells. nih.gov Another study on 1-benzhydrylpiperazine (B193184) derivatives reported good antiproliferative activity against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. researchgate.net

The antiproliferative effects of these compounds are often quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. For instance, in a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the GI₅₀ values were in the micromolar range across the tested cell lines. mdpi.com Specifically, compound 5c (with a para-methoxy group) showed GI₅₀ values of 7.22 µM in HEPG2, 1.67 µM in HEP3B, and 6.09 µM in MCF7 cells. mdpi.com Similarly, novel vindoline-piperazine conjugates exhibited low micromolar GI₅₀ values against a majority of the 60 human tumor cell lines tested by the National Cancer Institute (NCI). mdpi.com

| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

|---|---|---|---|

| AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) | HT29 (Colon) | ~0.115 (ED₅₀) | nih.gov |

| Compound 5a (1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine) | HUH7 (Liver) | 4.64 | mdpi.com |

| Compound 5a (1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine) | FOCUS (Liver) | 4.15 | mdpi.com |

| Compound 5c (1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine) | HEPG2 (Liver) | 7.22 | mdpi.com |

| Compound 5c (1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine) | HEP3B (Liver) | 1.67 | mdpi.com |

| Compound 5c (1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine) | MCF7 (Breast) | 6.09 | mdpi.com |

| Compound 5c (1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine) | CAMA-1 (Breast) | 1.22 | mdpi.com |

| Compound 5e (1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine) | T47D (Breast) | 0.31 | mdpi.com |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | mdpi.com |

Potential Targets and Cellular Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For example, the compound AK301 was shown to induce mitotic arrest in colon cancer cells. nih.gov This arrest was associated with the formation of multiple microtubule organizing centers. nih.gov Furthermore, cells arrested by AK301 showed increased sensitivity to TNF-induced apoptosis, with more readily activated caspases-8, -9, and -3. nih.gov

Other piperazine derivatives have also been reported to induce apoptosis. One study found that a piperazine derivative induced apoptosis in U937 cells. mdpi.com Another study on β-elemene piperazine derivatives demonstrated the induction of apoptosis in human leukemia cells through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS). plos.org

Cell cycle arrest is another key mechanism. Piperine, a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This was correlated with the downregulation of cyclin D1 and the induction of p21. nih.gov Similarly, certain dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes were found to trigger cell cycle arrest at the G1 phase by inhibiting the CDK2–cyclin E complex. mdpi.com

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, which is a key mechanism underlying their pharmacological effects. mdpi.com

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of interest for the treatment of pigmentation disorders. nih.gov Several piperazine derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.govacs.org In one study, a series of benzoyl and cinnamoyl piperazine/piperidine amides were reported as tyrosinase inhibitors. nih.gov The most potent compound in the monophenolase assay, 5b , had a pIC₅₀ of 4.99. nih.govresearchgate.net Another study on nitrophenylpiperazine derivatives identified a compound with an indole (B1671886) moiety, 4l , as a significant tyrosinase inhibitor with an IC₅₀ value of 72.55 μM. nih.gov Kinetic analysis revealed that this compound displayed mixed-type inhibition of the enzyme. nih.gov

| Compound | Assay | Activity | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 5b | Monophenolase | pIC₅₀ = 4.99 | Not specified | nih.govresearchgate.net |

| Compound 3a | Diphenolase | pIC₅₀ = 4.18 | Not specified | nih.govresearchgate.net |

| Compound 4l (Nitrophenylpiperazine derivative) | Tyrosinase inhibition | IC₅₀ = 72.55 µM | Mixed | nih.gov |

| Compound 10a (with 1,2,4, triazole nucleus) | Tyrosinase inhibition | IC₅₀ = 31.2 ± 0.7 µM | Not specified | |

| Compound 10b (with 1,2,4, triazole nucleus) | Tyrosinase inhibition | IC₅₀ = 30.7 ± 0.2 µM | Mixed (Ki = 9.54 µM) |

Alpha-Amylase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. biomedpharmajournal.org Inhibition of this enzyme is a therapeutic strategy for managing type-2 diabetes mellitus by reducing postprandial hyperglycemia. biomedpharmajournal.orgnih.gov

A study on piperazine sulfonamide analogs identified several compounds with significant α-amylase inhibitory activity. researchgate.net These analogs demonstrated varying degrees of inhibition, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). researchgate.net Specifically, compounds bearing a piperazine ring showed that their α-amylase inhibitory activity was close to that of acarbose. researchgate.net Another study synthesized phenylsulfonyl piperazine derivatives and found that they exhibited notable α-amylase inhibition, with one compound showing an inhibitory percentage of 80.61±0.62, surpassing the standard acarbose (78.81±0.02). cumhuriyet.edu.tr

The structural basis for this inhibition has been explored through molecular docking studies. These studies suggest that the piperazine derivatives bind to the active site of the α-amylase enzyme. cumhuriyet.edu.tr For instance, one of the most potent phenylsulfonyl piperazine derivatives demonstrated a strong binding energy of -8.2 kcal/mol, with interactions including π-π stacking and π-anion interactions with the enzyme's amino acid residues. cumhuriyet.edu.tr Similarly, synthesized N-phenyl piperazine derivatives showed commendable docking scores, with the most potent compounds having scores of -8.44, -8.37, and -8.49 kcal/mol. biomedpharmajournal.org

Table 1: α-Amylase Inhibitory Activity of Piperazine Derivatives

| Compound Type | IC50 Value (µM) or % Inhibition | Reference |

|---|---|---|

| Piperazine Sulfonamide Analogs | 1.571 ± 0.05 to 3.98 ± 0.397 | researchgate.net |

| Phenylsulfonyl Piperazine Derivative | 80.61 ± 0.62 % | cumhuriyet.edu.tr |

| Acarbose (Standard) | 1.353 ± 0.232 µM / 78.81 ± 0.02 % | researchgate.netcumhuriyet.edu.tr |

Falcipain-2 Inhibition

Falcipain-2, a cysteine protease of the human malaria parasite Plasmodium falciparum, is a crucial enzyme for hemoglobin degradation and is considered a significant target for antimalarial drugs. pnrjournal.compnrjournal.comssaa.ru However, research into 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives revealed that this specific series of compounds possesses insignificant in vitro inhibitory activity against falcipain-2. pnrjournal.compnrjournal.com In a study evaluating 17 novel piperazine-containing molecules, most compounds showed no inhibition at a concentration of 10 µM, while two compounds exhibited only very weak enzyme inhibition of 3-5%. pnrjournal.com This suggests that while the piperazine scaffold is explored for various biological activities, this particular structural arrangement is not effective for targeting falcipain-2. pnrjournal.com In contrast, other studies have identified non-peptidic inhibitors for falcipain-2, such as odanacatib (B1684667) and methacycline, which showed Ki values of 98.2 nM and 84.4 μM, respectively. frontiersin.org

Cyclooxygenase (COX) Inhibition

Certain piperazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. rsc.orgnih.gov The two main isoforms are COX-1 and COX-2. A study on benzhydrylpiperazine-based derivatives identified compounds with dual inhibitory action against both COX-2 and 5-lipoxygenase (5-LOX). rsc.org One particular derivative with a 4-chloro substitution on the terminal phenyl ring demonstrated potent COX-2 inhibition with an IC50 value of 0.25 ± 0.03 μM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 0.36 ± 0.023 μM). rsc.org

Another study investigating 1,2-benzothiazine derivatives found several compounds with significant selectivity for COX-2 over COX-1. nih.gov For example, compound BS23 showed an IC50 of 13.19 ± 2.1 µM for COX-2 and 241.64 ± 4.2 µM for COX-1, resulting in a high selectivity ratio. nih.gov Similarly, compound BS28 exhibited an IC50 of 12.46 ± 1.9 µM for COX-2 and 95.88 ± 5.7 µM for COX-1. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: COX-2 Inhibition by Piperazine Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 9d (benzhydrylpiperazine derivative) | 0.25 ± 0.03 | Not specified | Not specified | rsc.org |

| BS23 (1,2-benzothiazine derivative) | 13.19 ± 2.1 | 241.64 ± 4.2 | 18.3 | nih.gov |

| BS28 (1,2-benzothiazine derivative) | 12.46 ± 1.9 | 95.88 ± 5.7 | 7.7 | nih.gov |

| Celecoxib (Standard) | 0.36 ± 0.023 | Not specified | Not specified | rsc.org |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, making them a target for cancer therapy. nih.govnih.gov Piperazine-based structures have been explored as potential HDAC inhibitors. The general pharmacophore for HDAC inhibition includes a surface recognition group, a linker, and a zinc-binding group (ZBG). nih.gov

In one study, piperazine was incorporated into the linker region of hydroxamate-based inhibitors. nih.gov One of the synthesized compounds, 5c, showed an IC50 value of 33.67 µM against hHDAC8. nih.gov Another study focused on 1-benzhydryl-piperazine derivatives and identified both selective and non-selective HDAC inhibitors with nanomolar IC50 values. nih.gov Furthermore, research on 2-phenylquinoline-4-carboxylic acid derivatives with a piperazine linker and hydrazide ZBGs showed significant and selective inhibition of HDAC3. frontiersin.org For instance, compound D29 exhibited an IC50 value of 0.477 µM against HDAC3, while showing much weaker inhibition against HDAC1, HDAC2, and HDAC6. frontiersin.org These findings highlight the potential of the piperazine scaffold in the design of novel HDAC inhibitors for cancer treatment. nih.govnih.govfrontiersin.org

Table 3: HDAC Inhibition by Piperazine Derivatives

| Compound | Target HDAC | IC50 (µM) | Reference |

|---|---|---|---|

| 5c | hHDAC8 | 33.67 | nih.gov |

| D29 | HDAC1 | 32.59 | frontiersin.org |

| D29 | HDAC2 | 183.5 | frontiersin.org |

| D29 | HDAC3 | 0.477 | frontiersin.org |

| D29 | HDAC6 | >1000 | frontiersin.org |

Receptor Modulation and Neurological Effects

The piperazine scaffold is a prominent feature in many compounds active on neurotransmitter receptors in the central nervous system. ijrrjournal.com

Serotonin (B10506) Receptor Modulation

Derivatives of this compound are known to interact with serotonin (5-HT) receptors. The piperazine nucleus is a common structural element in compounds targeting various 5-HT receptor subtypes. ijrrjournal.comfarmaceut.org

Studies have shown that certain piperazine derivatives exhibit agonist activity at 5-HT1A receptors. nih.gov For example, the compound MM5 was found to decrease extracellular 5-HT levels in the rat prefrontal cortex, an effect that was blocked by the 5-HT1A antagonist WAY 100635, indicating 5-HT1A agonist properties. nih.gov Another compound, MC1, showed moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov The hallucinogenic properties of some psychoactive substances are linked to their binding to the 5-HT2A receptor. farmaceut.org The affinity of these compounds for different serotonin receptor subtypes can vary significantly, leading to diverse pharmacological profiles.

Dopamine (B1211576) Receptor Agonism/Antagonism (e.g., D4 Receptor)

Derivatives of this compound have been investigated for their interaction with dopamine receptors, particularly the D4 subtype. The dopamine D4 receptor (D4R) is a significant target in the development of treatments for conditions like glioblastoma. nih.gov Certain arylpiperazine derivatives have demonstrated potent and selective antagonist activity at the D4 receptor. nih.govnih.gov For instance, in a study of new piperazine ligands, α-naphthyl derivative 15 showed four times higher affinity for the D4R than the lead compound 9 , while β-naphthyl compound 16 was approximately tenfold more selective for the D4R. nih.gov Both of these compounds acted as D4R antagonists. nih.gov

The affinity of these compounds for dopamine receptors is a key factor in their potential as antipsychotic agents. researchgate.netnih.gov The interaction with D2-like receptor subtypes is often evaluated to determine the selectivity and potential side-effect profile of these derivatives. nih.gov Research has shown that modifications to the piperazine structure, such as the substitution of the N4-phenyl terminal with a naphthyl group, can significantly enhance D4 receptor affinity and selectivity. nih.gov Some piperazine derivatives exhibit high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors, with lower efficacy at other receptors, which is a desirable profile for a multi-receptor antipsychotic agent. researchgate.net The structural features of these molecules, including the piperazine core and its substituents, play a crucial role in their binding to and modulation of dopamine receptors. researchgate.netacs.org

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Selected Piperazine Derivatives

| Compound | Modification | D4R Affinity | Selectivity | Functional Activity |

|---|---|---|---|---|

| Derivative 15 | α-naphthyl substitution | 4x higher than lead compound 9 | - | Antagonist |

| Derivative 16 | β-naphthyl substitution | - | ~10x more selective than lead compound 9 | Antagonist |

| NGD94-1 | 2-phenyl-4(5)-[4-(2-pyrimidinyl)-piperazin-1-yl)-methyl]-imidazole dimaleate | Potent and selective | High | Antagonist |

Alpha-2 Adrenoceptor Antagonism

Certain piperazine derivatives have been identified as antagonists of alpha-2 adrenoceptors. nih.govwikipedia.org For example, 1-(2-pyrimidinyl)piperazine (PmP), a metabolite of buspirone, has been shown to antagonize the effects of noradrenaline at presynaptic alpha-2 adrenoceptors in the rat brain. nih.gov This antagonistic activity was demonstrated by a parallel shift to the right in the noradrenaline inhibition curves, with pA2 values of 6.8 and 7.3 on noradrenergic and serotonergic nerve terminals, respectively. nih.gov Other pyridinylpiperazine derivatives have also been developed as potent and selective α2-adrenergic receptor antagonists. wikipedia.org The affinity for α1- and α2-receptors is a key parameter evaluated in the development of new 1,4-substituted piperazine derivatives. researchgate.net

Central Nervous System Activities (e.g., Antipsychotic, Antidepressant, Anxiolytic)

The piperazine scaffold is a prominent feature in many compounds with central nervous system (CNS) activity, including antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Antipsychotic Activity: Many piperazine derivatives are investigated for their potential as antipsychotic drugs, often targeting dopamine and serotonin receptors. nih.govjetir.org The antipsychotic potential of these compounds is often assessed by their ability to block apomorphine-induced stereotypy and reverse neuroleptic-induced catalepsy. nih.gov For example, a series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated, with the cyano-substituted compound 12 showing promise as an atypical antipsychotic agent with a favorable side-effect profile. nih.gov The multi-receptor affinity of some derivatives, targeting D2, 5-HT1A, 5-HT2A, and H3 receptors, is a strategy to develop polypharmacological antipsychotic agents. researchgate.net

Antidepressant Activity: Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and evaluated for their antidepressant-like activity. nih.gov These compounds often show high affinity for 5-HT1A and 5-HT7 receptors. nih.gov One promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited significant antidepressant-like effects in preclinical models. nih.gov The piperazine substructure is frequently found in marketed antidepressants, and its presence is believed to contribute to favorable CNS pharmacokinetic profiles and specific binding conformations. nih.gov

Anxiolytic Activity: Piperazine derivatives have also demonstrated anxiolytic-like effects. silae.it For instance, 1-(2-pyrimidinyl)-piperazine derivatives like ipsapirone (B1662301) and campirone have shown dose-dependent anxiolytic action in animal models. nih.gov The anxiolytic effects of these compounds are often linked to their activity as serotonin agonists, particularly at 5-HT1A receptors. silae.itnih.gov Studies on compounds like enciprazine (B1671271) have shown their efficacy in preclinical models of anxiety.

Antimicrobial and Antiviral Properties

Antibacterial Activity

Piperazine derivatives have been widely studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.netmdpi.comtsijournals.com A series of 1-benzhydryl-piperazine sulfonamide and benzamide (B126) derivatives were synthesized and showed potent antimicrobial activities, with some compounds demonstrating significant inhibition against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.comtandfonline.com The introduction of an aromatic group like a diphenyl methyl group to the piperazine structure can enhance antibacterial activity by increasing lipophilicity. tandfonline.com

In another study, fluoroquinolone derivatives incorporating a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position were synthesized. nih.gov Several of these derivatives, such as a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives, exhibited promising growth inhibition of ciprofloxacin-resistant P. aeruginosa and maintained potency against methicillin-resistant S. aureus (MRSA). nih.gov The increased lipophilicity of these derivatives is thought to improve their ability to penetrate the microbial cell wall. nih.gov

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Derivative Class | Bacterial Strains Tested | Key Findings |

|---|---|---|

| 1-Benzhydryl-piperazine sulfonamides/benzamides | S. aureus, S. epidermis, B. cereus, B. subtilis, E. coli, P. aeruginosa, P. vulgaris, S. typhi | Compounds 8d , 8e , 9c , 9e , 9f , and 9h showed potent activity. tandfonline.comtandfonline.com |

| Fluoroquinolone derivatives with piperazinyl moieties | Ciprofloxacin-resistant P. aeruginosa (CRPA), Methicillin-resistant S. aureus (MRSA) | Derivatives 5h , 5k , and 5l showed promising inhibition of CRPA. Most derivatives were active against MRSA. nih.gov |

| N,N′-bis(1,3,4-thiadiazole) bearing piperazines | Gram-positive and Gram-negative bacteria | Showed significant activity against Gram-negative strains, particularly E. coli. mdpi.com |

Antifungal Activity

The piperazine scaffold is also a component of compounds with antifungal properties. researchgate.netmdpi.com Studies have evaluated piperazine derivatives against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Some synthesized piperazine derivatives have shown significant antifungal activity. researchgate.net

Alkylated piperazines and piperazine-azole hybrids have been developed and tested for their antifungal efficacy. nih.gov These compounds have shown broad-spectrum activity against various fungal strains, with some exhibiting excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus species. nih.gov The lipophilicity of the alkyl chains appears to play a role in their antifungal action. nih.gov

Antiviral Activity (e.g., HIV-1, Enterovirus)

HIV-1: Piperazine derivatives have emerged as a class of compounds with significant anti-HIV-1 activity. nih.govresearchgate.net They can act as inhibitors of the HIV-1 gp120 envelope protein, which is crucial for viral entry into host cells. nih.gov The conformational flexibility of these molecules has been suggested to be an important factor in their inhibitory activity. nih.gov Some diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such compound, 18b1 , displayed antiviral activity comparable to the established drug Rilpivirine. nih.gov

Enterovirus: Piperazine derivatives have also been identified as inhibitors of enteroviruses. mdpi.com The small heterocyclic nature of piperazine makes it a potential pharmacotherapeutic agent that can bind to the hydrophobic pocket of the viral capsid protein, offering a novel therapeutic strategy. nih.gov For instance, piperazine itself has been shown to bind to the capsid protein of Aura virus and exhibits antiviral activity against Chikungunya virus. nih.gov Furthermore, some compounds have shown activity against Enterovirus D68 by targeting the viral 2C protein. nih.gov Benzotriazole derivatives incorporating a piperazine moiety have also been evaluated for their activity against coxsackievirus B5 (CV-B5) and poliovirus (Sb-1). openmedicinalchemistryjournal.com

Other Investigated Therapeutic Potentials

Beyond the primary areas of investigation, derivatives of this compound and related piperazine-containing compounds have been explored for a variety of other therapeutic applications. These investigations highlight the versatility of the piperazine scaffold in medicinal chemistry, with studies delving into their potential roles in metabolic disorders, infectious diseases, and as protective agents against radiation.

Antidiabetic Activity

The potential of piperazine derivatives as antidiabetic agents has been explored through the inhibition of key enzymes involved in glucose metabolism, such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). nih.govpensoft.netbiomedpharmajournal.org

Research into N-phenyl piperazine derivatives identified their potential as α-amylase inhibitors. biomedpharmajournal.org This enzyme, also known as 1,4-α-D glucan glucanohydrolase, is a crucial therapeutic target for type-2 diabetes mellitus because it breaks down complex carbohydrates into absorbable simple sugars. biomedpharmajournal.org By inhibiting its action, these compounds can help regulate blood sugar levels. biomedpharmajournal.org In one study, several N-phenyl piperazine derivatives were evaluated using in silico molecular docking against the α-amylase enzyme, with compounds P6, P7, and P22 showing promising docking scores of -8.44, -8.37, and -8.49 kcal/mol, respectively. Subsequent in vitro testing confirmed that compound P7, in particular, demonstrated robust inhibitory effects against α-amylase. biomedpharmajournal.org

Other studies have focused on piperazine sulphonamide derivatives as inhibitors of DPP-4, a validated target for type 2 diabetes management. pensoft.netpensoft.net A series of novel piperazine and pyridine (B92270) derivatives were designed and synthesized, with in vitro screening identifying compound 8h as the most promising, showing 27.32% inhibition of DPP-4 at a 10μmol L-1 concentration. pensoft.net This compound was further evaluated in in vivo models, where it demonstrated a dose-dependent reduction in blood glucose excursion in oral glucose tolerance tests (OGTT) and in streptozotocin (B1681764) (STZ)-induced diabetic rats. pensoft.net

Additionally, benzimidazole (B57391) derivatives incorporating piperazine structures have been reported as α-glucosidase inhibitors, which can delay glucose absorption and manage hyperglycemia. nih.gov

| Derivative Class | Target Enzyme | Key Findings | Lead Compound(s) |

|---|---|---|---|

| N-Phenyl Piperazines | α-Amylase | Compounds demonstrated robust in vitro inhibitory effects, supported by strong in silico docking scores. biomedpharmajournal.org | P7 |

| Piperazine Sulphonamides | Dipeptidyl Peptidase-4 (DPP-4) | Showed moderate in vitro DPP-4 inhibition and dose-dependent glucose reduction in vivo. pensoft.netpensoft.net | 8h |

| Benzimidazole-Piperazines | α-Glucosidase | Reported to have effective inhibitory activity against the enzyme. nih.gov | Not specified |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. nih.gov Piperazine derivatives have been investigated in this context, with some showing promising activity.

In one study, piperazine derivatives of betulinic acid were synthesized and evaluated for their activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Two compounds, 4a and 4b , displayed notable antimalarial effects with IC50 values of 1 µM and 4 µM, respectively. Further investigation into the mechanism of action for compound 4a revealed that it leads to an increase in cytosolic Ca(2+) in the parasite and may involve the Ca(2+) pathway(s). nih.gov However, its ability to inhibit β-hematin formation was found to be low (17%) compared to chloroquine (B1663885) (83%). nih.gov

Conversely, not all piperazine derivatives have shown significant antimalarial potential. A separate study designed a series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives to target falcipain-2, a cysteine protease of P. falciparum. The results were disappointing, as most of the synthesized compounds showed no inhibition at 10 μM concentrations, and two compounds, 5l and 5q , exhibited only very weak enzyme inhibition (3–5%). pnrjournal.com

| Derivative Class | Parasite Strain / Target | Activity (IC50) | Mechanism Insight |

|---|---|---|---|

| Piperazine derivatives of betulinic acid (4a) | P. falciparum (3D7) | 1 µM nih.gov | Involved in Ca(2+) pathway(s) nih.gov |

| Piperazine derivatives of betulinic acid (4b) | P. falciparum (3D7) | 4 µM nih.gov | Not specified |

| 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives | Falcipain-2 | Insignificant inhibition pnrjournal.com | Targeted falcipain-2 pnrjournal.com |

Radioprotective Effects

There is a significant need for effective and less toxic radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov Research has identified novel 1-(2-hydroxyethyl)piperazine derivatives as promising candidates. nih.govmdpi.comnih.gov These compounds have been developed to overcome the limitations of existing agents like amifostine, which is associated with adverse side effects. nih.gov

A series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their ability to protect human cells from radiation-induced damage. nih.govmdpi.com In in vitro studies using the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs), several compounds demonstrated significant radioprotective effects at concentrations of 100 µM and 200 µM. nih.gov Compound 6 emerged as a particularly strong candidate, showing the most significant radioprotective effects with minimal cytotoxicity. Compound 3 also displayed notable efficacy in reducing dicentric chromosomes, indicating its potential to mitigate DNA damage. nih.gov

Another study highlighted compound 8 , which lacks an aromatic moiety, as a promising radioprotector due to its low toxicity, good solubility, and ability to enhance the survival of mice after whole-body irradiation, although the survival increase was not statistically significant. mdpi.comnih.gov These findings suggest that 1-(2-hydroxyethyl)piperazine derivatives represent a valuable avenue for developing safer and more effective radiation countermeasures. nih.gov

| Compound | Experimental Model | Key Findings |

|---|---|---|

| Compound 6 | MOLT-4 cells, PBMCs (in vitro) | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. nih.gov |

| Compound 3 | In vitro models | Showed notable efficacy in reducing dicentric chromosomes, mitigating DNA damage. nih.gov |

| Compound 8 | In vitro and in vivo (mice) | Exhibited radioprotective effects on cell survival in vitro, low toxicity, and enhanced survival in irradiated mice. mdpi.comnih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov Several classes of piperazine derivatives have been investigated for their antioxidant properties.

One study focused on novel piperazine substituted indole derivatives. jrespharm.com Compounds 2 and 11 from this series demonstrated high 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity at a 0.1 mM concentration, with inhibition rates of 81.63% and 85.63%, respectively, comparable to the standard antioxidant Vitamin E. jrespharm.com

Another area of research involved 1,4-disubstituted piperazine-2,5-dione derivatives designed to protect against H2O2-induced oxidative injury. nih.gov Most of these compounds were effective in protecting SH-SY5Y cells from oxidative damage. Compound 9r was identified as the most potent, working by decreasing ROS production and stabilizing the mitochondrial membrane potential to inhibit cell apoptosis. nih.gov

Further research on 1-[1,4-benzodioxane-2-carbonyl]piperazine derivatives also reported antioxidant activities. jetir.org The collective findings indicate that the piperazine scaffold can be effectively modified to create potent antioxidants for potential use in treating diseases caused by oxidative stress. nih.gov

| Derivative Class | Assay/Model | Key Findings | Lead Compound(s) |

|---|---|---|---|

| Piperazine substituted indoles | DPPH radical scavenging | Showed high scavenging activity, comparable to Vitamin E. jrespharm.com | 2, 11 |

| 1,4-disubstituted piperazine-2,5-diones | H2O2-induced oxidative stress in SH-SY5Y cells | Effectively protected cells from oxidative damage by reducing ROS and stabilizing mitochondria. nih.gov | 9r |

| 1-[1,4-benzodioxane-2-carbonyl] piperazines | Not specified | Reported to possess antioxidant activity. jetir.org | Not specified |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new therapeutic options is ongoing. researchgate.net Piperazine amides have been explored for their potential activity against this parasite.

A study focused on a series of piperazine amides designed to improve solubility and drug-like properties. researchgate.net The research identified five analogues that were active against the intracellular amastigote form of T. cruzi, with IC50 values ranging from 17.8 to 35.9 µM. These compounds showed no significant cytotoxicity towards mammalian cells (CC50 > 200 µM). researchgate.net Through structural analysis, the study determined that properties such as polarity, hydrogen bonding ability, and molecular flexibility were key influencers of the antiparasitic activity. The compound with a 4-methoxycinammyl group, specifically compound 2b , was highlighted for having the best balance of physicochemical properties and biological activity in the series. researchgate.net

Other research has investigated different scaffolds, such as 4-aminopyridyl-based inhibitors targeting the T. cruzi CYP51 enzyme, which is crucial for the parasite's sterol biosynthesis. nih.gov While not directly benzoylpiperazine derivatives, this work underscores the strategy of targeting essential parasite enzymes.

| Derivative Class | Target | Activity (IC50) | Key Structural Features |

|---|---|---|---|

| Piperazine amides | Intracellular T. cruzi amastigotes | 17.8 - 35.9 µM researchgate.net | Polarity, hydrogen bonding, and flexibility are key for activity. researchgate.net |

| Piperazine amide (2b) | Intracellular T. cruzi amastigotes | Not specified in abstract | Contains a 4-methoxycinammyl group, showing a good balance of properties and activity. researchgate.net |

Structure Activity Relationships Sar and Pharmacophore Elucidation

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1-(2-ethoxybenzoyl)piperazine analogs can be significantly modulated by introducing various substituents at different positions of the molecule. The following subsections detail the influence of these modifications.

Influence of the Ethoxy Group on the Benzoyl Moiety

The ethoxy group at the ortho position of the benzoyl moiety plays a significant role in the molecule's interaction with its biological targets. Quantum mechanical calculations have suggested that the orientation of the ethoxy group can impact intermolecular interactions, particularly through hydrogen bonding. vulcanchem.com In a study on pyrrol-2-one analogues, a compound featuring a 4-(2-ethoxy-benzoyl) substituent was synthesized as part of an investigation into inhibitors of the annexin (B1180172) A2−S100A10 protein−protein interaction. nih.gov The presence and position of such alkoxy groups can be critical for establishing key binding interactions. For instance, in a series of O-substituted N(3)-benzyl analogs of vitamin B1, the nature of the acyl group, including those with alkoxy substituents on the benzoyl moiety, was found to influence their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). growingscience.com

Role of Substitutions on the Phenyl Ring of the Benzoyl Moiety

Modifications to the phenyl ring of the benzoyl group have a profound effect on the biological activity of piperazine (B1678402) derivatives. The electronic properties of these substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), are critical.

For example, in a series of 2-benzoylbenzofuran derivatives with a piperazine linker, it was found that electron-donating substituents on the phenyl ring of the derivatization functionality contributed to more potent anticancer activities. nih.gov Conversely, other studies have highlighted the benefits of electron-withdrawing groups. For instance, the introduction of a fluorine atom, an EWG, to the phenyl ring of thiourea (B124793) derivatives was shown to enhance anticancer activity. analis.com.my This enhancement is attributed to the ability of EWGs to withdraw electron density from the ring, thereby stabilizing the compound. analis.com.my

In a study of tyrosinase inhibitors, benzoyl piperazine analogs were synthesized with various substituents on the benzoic acid moiety. acs.orgnih.gov The results indicated that the nature of these substituents significantly influenced the inhibitory potency. acs.orgnih.gov Similarly, in a series of 1-benzhydryl-piperazine derivatives, both the nature of the linkage and the substituents on the phenyl ring were found to be responsible for the observed antimicrobial activity. tandfonline.com

The position of the substituent on the phenyl ring is also crucial. For example, a study on N-acyl piperazine derivatives as histamine (B1213489) H3 receptor antagonists found that the position of a chloro substituent on the benzoyl ring influenced activity. researchgate.net

| Substituent Type | Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Electron-Donating Groups (EDG) | Increased anticancer activity | 2-Benzoylbenzofuran derivatives | nih.gov |

| Electron-Withdrawing Groups (EWG) | Enhanced anticancer activity | Thiourea derivatives | analis.com.my |

| Various (e.g., Cl, OCH3) | Modulated tyrosinase inhibition | Benzoyl piperazine amides | acs.orgnih.gov |

Effects of N-Substituents on the Piperazine Ring

The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of biological activity. The piperazine ring itself, with its two basic nitrogen atoms, can be protonated under physiological conditions, influencing its interaction with biological targets. nih.govmdpi.com

In the development of anticancer agents based on 1,2-benzothiazine, different electron-donating and electron-withdrawing substituents were introduced onto the phenyl ring of a phenylpiperazine moiety. nih.gov This was done to modulate the lipophilicity of the compounds and, consequently, their ability to penetrate cellular membranes. nih.gov The results showed that a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent led to the most cytotoxic compound against breast cancer cells, with low toxicity to healthy cells. nih.gov

In another study, a series of 2-benzoylbenzofuran derivatives with a piperazine linker showed that tertiary amine derivatives exhibited better cytotoxic activity. nih.gov The introduction of N-benzyl substituents on piperazine amides was also found to be important for interactions with tyrosinase, potentially explaining the higher potency of these compounds. nih.gov

Furthermore, in the context of anti-platelet activating factor (PAF) and anti-HIV-1 activities, modifications to the N-substituents of the piperazine ring were explored to alter lipophilicity, electronic distribution, and steric effects. uliege.be

| N-Substituent | Observed Effect | Compound Class | Reference |

|---|---|---|---|

| Phenylpiperazine with EWGs (e.g., 3,4-dichloro) | Increased cytotoxicity in cancer cells | 1,2-Benzothiazine derivatives | nih.gov |

| Tertiary amines | Enhanced cytotoxic activity | 2-Benzoylbenzofuran derivatives | nih.gov |

| N-benzyl group | Important for tyrosinase inhibition | Piperazine amides | nih.gov |

Contribution of Linker Groups and Functional Linkages (e.g., Amide, Sulfonyl)

The amide bond, formed between the benzoyl group and the piperazine nitrogen, has a partial double bond character. nih.gov This restricts rotation and can lead to the existence of different rotamers, which can influence how the molecule fits into a binding site. nih.gov

In a study of 1-benzhydryl-piperazine derivatives, compounds with both sulfonamide and carboxamide linkages were synthesized and evaluated for antimicrobial activity. tandfonline.com The results showed that both the linkage type and the substituents on the phenyl ring were crucial for activity, with some sulfonamide and benzamide (B126) derivatives demonstrating potent inhibition against various bacterial strains. tandfonline.com

The concept of a "linker" is also central to the design of antibody-drug conjugates (ADCs), where it connects a cytotoxic payload to an antibody. cam.ac.uk While not directly related to this compound itself, this field provides valuable insights into how the linker's properties (e.g., stability, cleavability) can be fine-tuned to achieve a desired biological outcome. cam.ac.uk

In the context of anticancer agents, a piperazine linker was utilized in a series of 2-benzoylbenzofuran derivatives. nih.gov The study demonstrated that these linker-containing compounds exhibited significant anticancer activity. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For piperazine-based compounds, several key pharmacophoric features have been identified.

The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its frequent presence in bioactive compounds. nih.govrsc.org Its two nitrogen atoms can act as hydrogen bond acceptors, and their protonation at physiological pH can lead to ionic interactions. nih.govmdpi.com

In a study of diacylglycerol kinase (DGK) inhibitors, a three-point pharmacophore model was proposed based on experimental data and molecular modeling. nih.gov While the specific compound was different, the principles of identifying key interaction points are broadly applicable.

For a series of pyrrol-2-one analogues, molecular docking studies revealed that a symmetrical compound occupied hydrophobic regions of a binding pocket and engaged in van der Waals and hydrophobic interactions. nih.gov Another compound in the series formed a hydrogen bond through a protonated piperazine amine group with a glutamate (B1630785) residue. nih.gov These findings highlight the importance of both hydrophobic and hydrogen-bonding interactions in the pharmacophore.

Comparative SAR Analysis with Structurally Related Piperazine and Benzoyl Derivatives

Comparing the SAR of this compound with structurally related compounds provides a broader understanding of the chemical features that drive biological activity.

In a study of tyrosinase inhibitors, a comparative analysis of benzoyl and cinnamoyl piperazine amides was conducted. acs.orgnih.gov Generally, the benzoyl analogs were found to be slightly more potent than the corresponding cinnamoyl derivatives, with some exceptions. acs.org This suggests that the nature of the acyl group (benzoyl vs. cinnamoyl) has a discernible impact on activity.

A separate investigation into 1,2-benzothiazine derivatives with anticancer properties utilized phenylpiperazine as a key structural element, drawing a comparison to the bis-piperazine structure of the known anticancer agent dexrazoxane. nih.govmdpi.com The study systematically varied substituents on the phenylpiperazine moiety to establish a clear SAR. nih.govmdpi.com

Furthermore, research on N-acyl piperazines as histamine H3 receptor antagonists compared different acyl groups, including benzoyl derivatives with various substitutions, to understand their influence on receptor affinity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to forecast the binding mode of ligands with proteins, nucleic acids, and other receptors. researchgate.netnih.gov

Molecular docking simulations have been employed to predict how 1-(2-Ethoxybenzoyl)piperazine and related structures interact with the active sites of several key enzymes, suggesting potential therapeutic applications.

Topoisomerase IIα (Topo IIα): Piperazine (B1678402) derivatives have been designed as potential inhibitors of Topoisomerase II, a crucial enzyme in DNA replication and chromosome organization. mdpi.comnih.gov Docking studies on related phenylpiperazine compounds show that they can bind to the DNA-Topo II complex. nih.govmdpi.com These compounds are often investigated for their ability to intercalate with DNA and interact with amino acid residues within the enzyme's binding pocket, thereby stabilizing the DNA-enzyme cleavage complex. nih.govmdpi.com The binding of these inhibitors can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. mdpi.com

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): The InhA enzyme is a validated target in Mycobacterium tuberculosis, playing a key role in the biosynthesis of the mycobacterial cell wall. nih.gov In silico studies aim to identify novel inhibitors of this enzyme. pensoft.netnih.gov Molecular docking analyses of various compound libraries, including those with structural similarities to piperazine derivatives, have been performed to predict binding affinity and interactions within the InhA active site. researchgate.netnih.gov

Falcipain-2: As a key cysteine protease in Plasmodium falciparum, Falcipain-2 is essential for the parasite's life cycle, primarily through the degradation of host hemoglobin. nih.govnih.gov Inhibition of this enzyme is a promising strategy for developing new antimalarial drugs. researchgate.netnih.gov Docking studies on potential inhibitors reveal that they fit within the enzyme's catalytic cleft, blocking substrate access. nih.govresearchgate.net The interaction often involves the inhibitor forming hydrogen bonds and other interactions with critical residues in the active site. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that controls melanin (B1238610) production and is a target for inhibitors in cosmetics and medicine. nih.govresearchgate.net Docking studies of benzoyl and cinnamoyl piperazine amides have shown that these compounds can effectively bind to the tyrosinase active site. nih.govresearchgate.net For instance, analogs of this compound are predicted to position themselves within the binding pocket, with the benzyl (B1604629) substituent engaging in important interactions that contribute to their inhibitory potency. nih.govresearchgate.net

Interactive Table: Predicted Binding of Piperazine Derivatives to Biological Targets

| Target Enzyme | PDB ID | Key Binding Site Residues | Predicted Interaction |

|---|---|---|---|

| Tubulin (Colchicine-binding domain) | 1SA0 | Asn-101, Leu-255, Ile-378 | Hydrogen bonds, Hydrophobic interactions nih.gov |

| Topoisomerase IIα | 2XCT, 1ZXM | Aspartic Acid (Asp) residues | Hydrogen bonds, π-type interactions nih.govmdpi.comresearchgate.net |

| Tyrosinase | 2Y9X | Copper atoms, Histidine residues | Metal coordination, Hydrophobic interactions nih.govresearchgate.net |

| Falcipain-2 | 3BPF | Cys42, Gly83, Asp234 | Hydrogen bonds, Covalent inhibition potential nih.govresearchgate.net |

The stability of the ligand-target complex is determined by a variety of molecular interactions. For this compound and its analogs, both hydrogen bonds and hydrophobic interactions are crucial for binding affinity.

Hydrogen Bonding: The oxygen atom of the 2-ethoxy group and the carbonyl oxygen of the benzoyl moiety are predicted to act as hydrogen bond acceptors. nih.gov In studies of a closely related compound binding to tubulin, these groups formed hydrogen bonds with residues such as Asn-101. nih.gov Similarly, in other enzyme systems, the piperazine nitrogen atoms can be protonated and act as hydrogen bond donors. nih.gov

Hydrophobic Interactions: The 2-ethoxybenzoyl group is key to facilitating hydrophobic interactions with nonpolar residues within the binding pockets of target proteins. vulcanchem.com The phenyl ring of the benzoyl group can participate in π-π stacking and other hydrophobic interactions with aromatic amino acid residues like tyrosine and tryptophan in the active site. mdpi.comnih.gov Studies on related compounds show that bulky hydrophobic groups can enhance binding affinity and selectivity by occupying available hydrophobic pockets within the enzyme, such as the space created by the Val523 residue in COX-2. mdpi.com

Interactive Table: Key Molecular Interactions for Benzoylpiperazine Analogs

| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Ethoxy oxygen, Carbonyl oxygen | Asn-101, Serine (Ser), Arginine (Arg) nih.govmdpi.com |

| Hydrophobic Interactions | Benzoyl phenyl ring, Ethoxy group | Leu-255, Ile-378, Val523, Met522 nih.govmdpi.com |

| π-π Stacking | Benzoyl phenyl ring | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgmdpi.com